姜黄甙 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Curculigoside C is a phenolic glucoside with potent antioxidative and neuroprotective activities . It has been isolated from a variety of plant sources, including Curculigo orchioides .

Synthesis Analysis

Pharmacokinetic and metabolism studies were carried out on Curculigoside C (CC), a natural product with good antioxidant and neuroprotective effects . A rapid and sensitive method with UPLC-MS was developed and fully validated for the first time in the pharmacokinetic analysis for quantification of CC in rat plasma .Molecular Structure Analysis

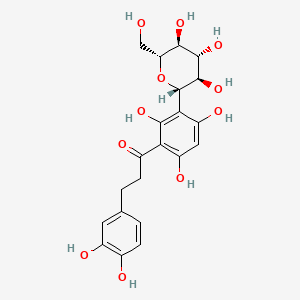

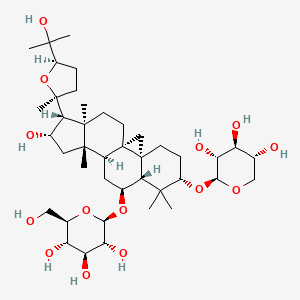

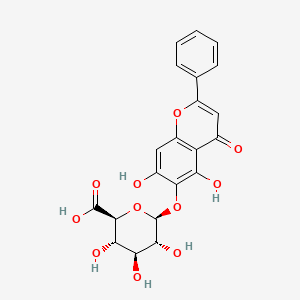

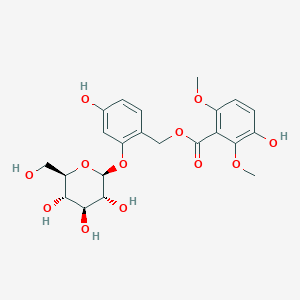

The molecular weight of Curculigoside C is 482.43 . The molecular formula is C22H26O11 .Chemical Reactions Analysis

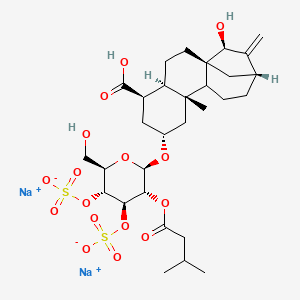

The main metabolic pathways of Curculigoside C involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .Physical And Chemical Properties Analysis

Curculigoside C is a white powder . It has a density of 1.450±0.06 g/cm3 (Predicted), a melting point of 158-160 °C (Solv: methanol (67-56-1)), and a boiling point of 734.9±60.0 °C (Predicted) .科学研究应用

Antidepressant Effects

Curculigoside C has been reported to have antidepressant effects. It was found to improve depression-like behavior in mice and significantly up-regulated the levels of BDNF protein, as well as the concentrations of DA, NE and 5-HT in the hippocampus of depressive animals .

Antioxidant and Neuroprotective Effects

Curculigoside C is a natural product with good antioxidant and neuroprotective effects . It has been used in several pharmaceutical industries for its antioxidative properties . In addition, the activity of AChE was significantly decreased in the cerebra of aged rats by treatment of curculigoside .

Anti-Diabetes

The genus Curculigo, which includes Curculigoside C, has been investigated for its pharmacological activity against diabetes .

Antibacterial

Curculigoside C has been found to have antibacterial properties .

Anti-Inflammatory

Curculigoside C has been used in several pharmaceutical industries for its anti-inflammatory properties .

Osteoporosis

Curculigoside C has been found to have effects against osteoporosis .

Antitumor

The antitumor activities of Curculigoside C have been newly explored in recent years .

Pharmacokinetics and Metabolism

Pharmacokinetic and metabolism studies were carried out on Curculigoside C. The results revealed that Curculigoside C exhibited rapid oral absorption, high elimination and low absolute bioavailability . Furthermore, an investigation on the metabolism of Curculigoside C was performed. Twelve metabolites of Curculigoside C from plasma, bile, urine and faeces of rats were confirmed. The main metabolic pathways of Curculigoside C, which involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation and sulfonation, were profiled .

作用机制

Target of Action

Curculigoside C (CCG) primarily targets the SIRT1-P300 signaling pathway . SIRT1 is a protein that has been implicated in the regulation of a variety of biological processes, including cellular stress response, metabolism, and aging . P300 is a transcriptional co-activator involved in cell growth and differentiation . CCG also interacts with the JAK/STAT/NF-κB signaling pathway , which plays a crucial role in immune responses and inflammation .

Mode of Action

CCG interacts with its targets by upregulating the expression of SIRT1 and downregulating the expression of P300 . It enhances Trim72 expression to facilitate P300 ubiquitination and degradation . This results in reduced acetylation levels of antioxidant enzymes and upregulated expression levels of these enzymes . Through these interactions, CCG inhibits endoplasmic reticulum stress (ERS) and alleviates senescence .

Biochemical Pathways

CCG affects the SIRT1-P300 signaling pathway and the JAK/STAT/NF-κB signaling pathway . By modulating these pathways, CCG influences the expression of various antioxidant enzymes, thereby affecting the body’s oxidative stress response .

Pharmacokinetics

CCG exhibits rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h for doses of 15, 30, and 60 mg/kg, respectively . It also shows high elimination with t1/2 values of 2.022 h, 2.061 h, and 2.048 h, respectively . Ccg has low absolute bioavailability, with values of 201%, 213%, and 239% for the respective doses . The main metabolic pathways of CCG involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .

Result of Action

CCG has been shown to have significant antioxidant, anti-osteoporosis, antidepressant, and neuroprotective effects . It attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment . In vitro, CCG mitigates H2O2-induced senescence in alveolar epithelial cells and the natural senescence of primary mouse fibroblasts .

Action Environment

The action of CCG can be influenced by various environmental factors. For instance, the transport properties of CCG are strongly influenced by temperature . Additionally, the traditional use of Curculigo species, from which CCG is derived, varies across different regions such as China, India, and Japan . This suggests that the efficacy and stability of CCG may be influenced by factors such as geographical location, local climate, and cultivation practices .

安全和危害

未来方向

属性

IUPAC Name |

[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUSYGYNSWPGB-DRASZATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curculigoside C | |

Q & A

Q1: What is Curculigoside C and what are its known biological activities?

A1: Curculigoside C is a phenolic glucoside originally isolated from the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine. [] It has demonstrated potent antioxidant activity in vitro, effectively scavenging hydroxyl radicals and superoxide anion radicals. [] Additionally, studies have shown that Curculigoside C exhibits neuroprotective effects. []

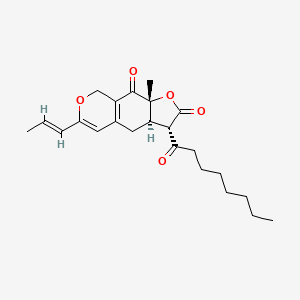

Q2: How is Curculigoside C metabolized in the body?

A3: Studies using UPLC-QTOF-MSE have identified twelve metabolites of Curculigoside C in rat plasma, bile, urine, and feces. [] The primary metabolic pathways include dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. [] This information is crucial for understanding the compound's biotransformation and potential interactions with other drugs.

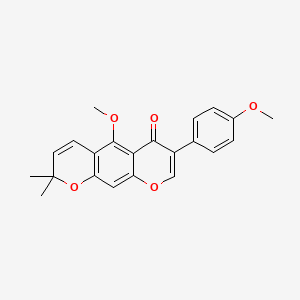

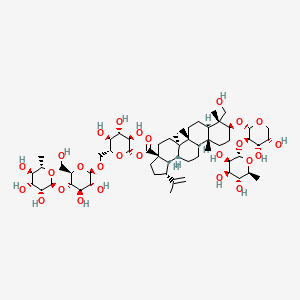

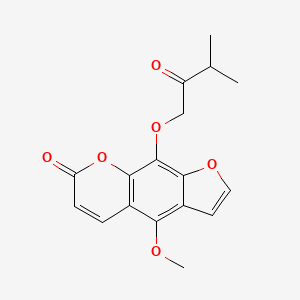

Q3: What is the chemical structure of Curculigoside C?

A4: Curculigoside C is characterized as 5-hydroxy-2-O-#beta#-D-glucopyranosyl benzyl-3^-hydroxy-2^, 6^-dimethoxybenzoate. [] Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q4: Are there any analytical techniques available for quantifying Curculigoside C?

A5: Yes, researchers have developed and validated a rapid and sensitive UPLC-MS/MS method for quantifying Curculigoside C in rat plasma. [] This method exhibited excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies. [] The development of such sensitive analytical methods is crucial for further research and potential clinical applications of Curculigoside C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。